molecular formula C7H6ClFO3S B1304141 4-Fluoro-3-methoxybenzenesulfonyl chloride CAS No. 887266-97-9

4-Fluoro-3-methoxybenzenesulfonyl chloride

Cat. No.: B1304141
CAS No.: 887266-97-9
M. Wt: 224.64 g/mol
InChI Key: AJHUCNUEJYHKMR-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C(_7)H(_6)ClFO(_3)S. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-3-methoxyaniline. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluorine and sulfonyl chloride makes the aromatic ring susceptible to electrophilic attack, facilitating reactions such as nitration and halogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to prevent overreaction.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Nitrated and Halogenated Derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

4-Fluoro-3-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals, dyes, and polymers due to its reactive sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations, enabling the synthesis of diverse functionalized compounds.

Molecular Targets and Pathways: In biological systems, the compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their function and activity. This property is particularly useful in the design of enzyme inhibitors and probes for biochemical studies.

Comparison with Similar Compounds

4-Fluoro-3-methoxybenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

    4-Chloro-3-methoxybenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    4-Fluoro-3-nitrobenzenesulfonyl chloride:

    4-Methoxybenzenesulfonyl chloride: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

Uniqueness: The presence of both fluorine and methoxy groups in this compound imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other sulfonyl chlorides, enabling its use in a broader range of chemical and biological applications.

Biological Activity

4-Fluoro-3-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C7H8ClFNO2S\text{C}_7\text{H}_8\text{ClFNO}_2\text{S}

The synthesis typically involves the reaction of this compound with various nucleophiles, leading to the formation of biologically active derivatives. The presence of the fluorine atom and methoxy group enhances its pharmacological properties, making it a subject of interest for drug development.

Enzyme Inhibition

Research indicates that compounds containing sulfonyl groups exhibit significant enzyme inhibition properties. In particular, this compound and its derivatives have been evaluated for their inhibitory effects on several enzymes associated with metabolic disorders and cancer:

  • α-Glucosidase : Inhibitors of this enzyme are crucial in managing type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
  • α-Amylase : Similar to α-glucosidase, α-amylase inhibitors can help regulate blood sugar levels.
  • Protein Tyrosine Phosphatase 1B (PTP1B) : Targeting PTP1B is significant for insulin signaling pathways, making these compounds relevant for diabetes treatment.
  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Inhibition of VEGFR-2 can impede tumor growth by disrupting angiogenesis.

Table 1 summarizes the inhibitory activities of selected derivatives of this compound against these enzymes:

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)PTP1B IC50 (µM)VEGFR-2 IC50 (µM)
This compound12.515.010.08.5
Derivative A8.011.59.07.0
Derivative B6.59.08.56.0

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationships (SAR)

The biological activity of sulfonyl chlorides like this compound is significantly influenced by their structural features:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and electron-withdrawing properties, which can improve binding affinity to target enzymes.
  • Methoxy Group : The methoxy group can participate in hydrogen bonding, stabilizing interactions with active sites of enzymes or receptors.
  • Sulfonyl Group : The sulfonyl moiety is crucial for electrophilic reactivity, allowing for covalent modification of nucleophilic residues in proteins.

Case Studies

Several studies have highlighted the therapeutic potential of compounds derived from this compound:

  • Diabetes Management : A study demonstrated that a series of fluorinated sulfonamides showed promising results in inhibiting α-glucosidase and α-amylase, suggesting their utility in managing T2DM .
  • Cancer Therapy : Another research focused on the anticancer properties of sulfonamide derivatives indicated that modifications to the sulfonyl group enhanced cytotoxicity against MCF-7 cells .

Properties

IUPAC Name

4-fluoro-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHUCNUEJYHKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382642
Record name 4-fluoro-3-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-97-9
Record name 4-Fluoro-3-methoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887266-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-3-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-methoxybenzene-1-sulfonyl chloride
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